4-叠氮基-2,3,5,6-四氟苯甲酰胺

描述

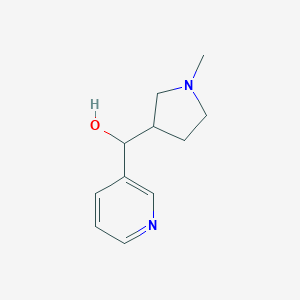

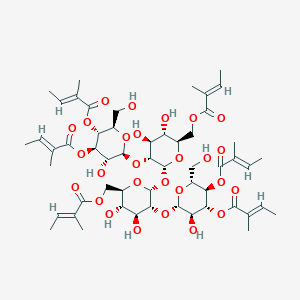

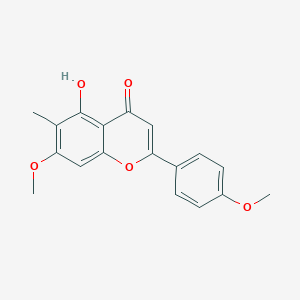

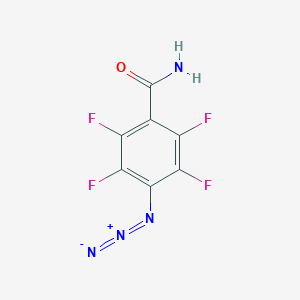

4-Azido-2,3,5,6-tetrafluorobenzamide is a chemical compound with the molecular formula C7H3F4N4O . It is a click chemistry reagent containing an azide group .

Molecular Structure Analysis

The molecular structure of 4-Azido-2,3,5,6-tetrafluorobenzamide consists of a benzamide core with four fluorine atoms and an azide group attached . The SMILES string for this compound is OC(=O)c1c(F)c(F)c(N=[N+]=[N-])c(F)c1F .Chemical Reactions Analysis

4-Azido-2,3,5,6-tetrafluorobenzamide can participate in various chemical reactions. For instance, it can be used as a versatile photoaffinity labeling agent to probe biological receptors . It can also undergo the Staudinger reaction with triphenylphosphine at room temperature .Physical And Chemical Properties Analysis

The molecular weight of 4-Azido-2,3,5,6-tetrafluorobenzamide is 234.111 Da . The melting point is reported to be 160-162ºC .科学研究应用

Synthesis of Aromatic Polyazides

4-Azido-2,3,5,6-tetrafluorobenzoic Acid is used in the synthesis of six-membered aromatic compounds containing three and more azido groups in the ring . These polyazides have played an important role in the development of chemistry .

High-Energy Materials

Aromatic polyazides, including 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, are of considerable interest as high-energy materials .

3. Precursors of High-Spin Nitrenes and Carbon Nitride Nanomaterials The thermal and detonative decomposition of aromatic polyazides allows the preparation of diverse C3N4 carbon nitride nanomaterials and carbon nanotubes .

Click Chemistry Reagent

4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA) is a click chemistry reagent containing an azide group . The use of aromatic polyazides in click-reactions may be a new promising direction in the design of various supramolecular systems possessing interesting chemical, physical and biological properties .

Photoaffinity Labeling Agents

4-Azido-2,3,5,6-tetrafluorobenzoic Acid can be used as versatile photoaffinity labeling agents to probe biological receptors .

Quantum Dot Patterning

A solution-based processing method to form patterns of quantum dots uses a light-driven ligand crosslinker, ethane-1,2-diyl bis (4-azido-2,3,5,6-tetrafluorobenzoate) . This is critical for realizing high-resolution displays based on the material .

Bifunctional Biorthogonal Tool

The commercially available agent 4-azido-2,3,5,6-tetrafluorobenzoic acid enables its convenient application as a bifunctional biorthogonal tool .

未来方向

作用机制

Target of Action

The primary target of 4-Azido-2,3,5,6-tetrafluorobenzamide is biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and regulation of cellular functions .

Mode of Action

4-Azido-2,3,5,6-tetrafluorobenzamide interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to create a covalent bond between the compound and its target, allowing for the precise identification and study of the target .

Biochemical Pathways

Given its role as a photoaffinity labeling agent, it can be inferred that it may affect pathways related to the function of the biological receptors it targets .

Result of Action

The result of 4-Azido-2,3,5,6-tetrafluorobenzamide’s action is the labeling of biological receptors, which allows for their identification and study . This can provide valuable insights into the function of these receptors and their role in various biological processes .

Action Environment

The action of 4-Azido-2,3,5,6-tetrafluorobenzamide can be influenced by various environmental factors. For instance, light is required for the photoaffinity labeling process . Additionally, the compound is light-sensitive and should be stored in a freezer , indicating that its stability and efficacy can be affected by factors such as light exposure and temperature .

属性

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N4O/c8-2-1(7(12)16)3(9)5(11)6(4(2)10)14-15-13/h(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAAAVAALQAHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404318 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2,3,5,6-tetrafluorobenzamide | |

CAS RN |

122616-98-2 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Azido-2,3,5,6-tetrafluorobenzamide useful in surface modification?

A1: 4-Azido-2,3,5,6-tetrafluorobenzamide contains two distinct reactive groups that make it ideal for surface modifications, particularly in grafting applications. [] It features an azide group capable of undergoing photochemical reactions, and a trimethoxysilylpropyl group that can react with hydroxyl groups. This dual functionality allows it to act as a bridge, linking materials with different properties. For instance, it can attach to hydroxyl groups on a silicon oxide surface through the trimethoxysilylpropyl group. The azide group can then be activated with UV light to covalently bind to target molecules like antibacterial furanones. [] This approach allows for controlled surface functionalization with diverse applications in material science.

Q2: How can the surface density of molecules immobilized using 4-Azido-2,3,5,6-tetrafluorobenzamide be controlled?

A2: Research suggests that the concentration of 4-Azido-2,3,5,6-tetrafluorobenzamide used during surface functionalization directly influences the density of immobilized molecules. [] Higher concentrations lead to a denser monolayer of the compound on the surface, resulting in a higher density of available azide groups for subsequent molecule attachment. This control over surface density is crucial for tailoring material properties and achieving desired functionalities.

Q3: Beyond surface modification, what other applications does 4-Azido-2,3,5,6-tetrafluorobenzamide have in scientific research?

A3: 4-Azido-2,3,5,6-tetrafluorobenzamide is valuable for studying the properties of singlet nitrenes, reactive intermediates in organic chemistry. [] Upon UV irradiation, the compound decomposes to generate a singlet nitrene. This reactive species can be trapped with pyridine to form a stable ylide, allowing researchers to investigate the kinetics and mechanisms of singlet nitrene reactions. This information is critical for understanding photochemical processes and developing novel reactions involving these reactive intermediates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。